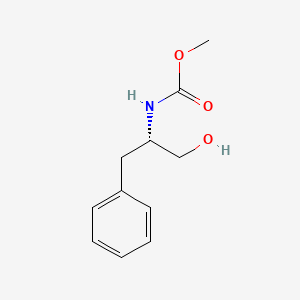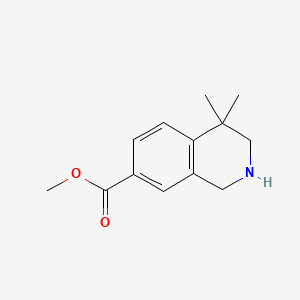
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 161.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, have been recognized for their significant therapeutic potential. Initially known for neurotoxicity, later studies revealed their neuroprotective qualities, especially in preventing Parkinsonism. Furthermore, these derivatives have made notable strides in cancer drug discovery, with trabectedin's FDA approval for soft tissue sarcomas marking a significant milestone. The therapeutic scope of THIQ derivatives extends to treating malaria, CNS disorders, cardiovascular issues, metabolic disorders, and infectious diseases like tuberculosis, HIV, leishmaniasis, and HSV-infection, showcasing their versatility and potential as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the compound , exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These properties are attributed to its ability to modulate monoaminergic systems in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity. These findings open the possibility of its application in treating neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).
Regioselectivity in Chemical Reactions
Studies on the chemical reactions involving compounds like this compound, specifically in the context of regioselectivity during bromination processes, provide valuable insights into the reactivity and potential applications in chemical synthesis. The regioselectivity observed in these reactions is crucial for understanding the behavior of these compounds under different chemical conditions (Thapa, Brown, Balestri, & Taylor, 2014).
Biopolymer Derivatives and Drug Delivery Applications
This compound, due to its structural similarities with compounds used in the synthesis of biopolymer ethers and esters, may have implications in the development of novel materials with specific properties. These materials have potential applications in drug delivery systems, indicating the compound's relevance in pharmaceutical sciences (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Wirkmechanismus
Target of Action
Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been found to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that 1metiq, a related compound, has been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Related compounds like 1metiq have been associated with the dopaminergic system .
Result of Action
Related compounds like 1metiq have been reported to have neuroprotective effects .
Action Environment
It’s worth noting that the compound is shipped at room temperature, suggesting that it may be stable under normal environmental conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJTDDFQDJQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745263 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203684-64-3 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
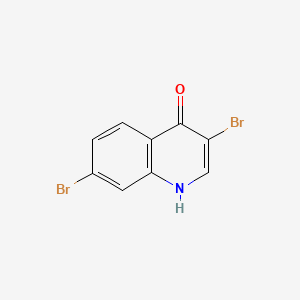


![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)
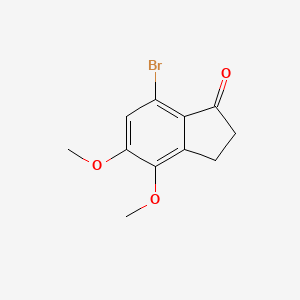

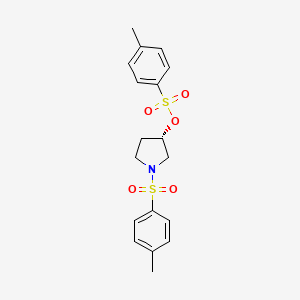
![2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione](/img/structure/B598059.png)
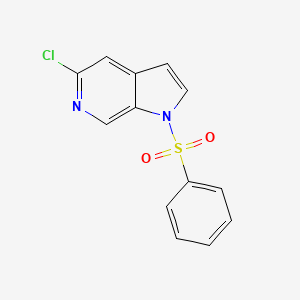
![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)


